methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate

Description

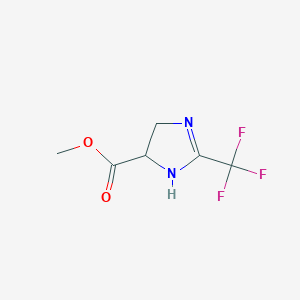

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate is a partially saturated imidazole derivative characterized by a 4,5-dihydro ring system, a trifluoromethyl (-CF₃) group at the 2-position, and a methyl ester (-COOCH₃) at the 4-position. The -CF₃ group, a strong electron-withdrawing substituent, increases electrophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .

Properties

Molecular Formula |

C6H7F3N2O2 |

|---|---|

Molecular Weight |

196.13 g/mol |

IUPAC Name |

methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C6H7F3N2O2/c1-13-4(12)3-2-10-5(11-3)6(7,8)9/h3H,2H2,1H3,(H,10,11) |

InChI Key |

PTUIMTZXWBUAOK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN=C(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Trifluoromethyl vs. Phenyl/Other Groups :

- The -CF₃ group in the target compound contrasts with phenyl (e.g., 2-phenyl in , compounds 109 and 10b) or heteroaromatic substituents (e.g., thiophene in ). The -CF₃ group’s inductive effect lowers electron density at the imidazole ring, increasing susceptibility to nucleophilic attack compared to electron-donating groups like -CH₃ or -Ph .

- In , analogs such as ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) feature halogenated aryl groups, which are less electron-withdrawing than -CF₃, suggesting the target compound may exhibit distinct reactivity in cross-coupling or condensation reactions .

- However, methyl esters are generally more resistant to hydrolysis than ethyl esters, which could influence pharmacokinetic properties .

Physical Properties

- However, structurally related compounds show a wide range:

- 4,5-Dihydroimidazoles (e.g., compound 11 in ): >138°C (decomposes).

- Fully aromatic imidazoles (e.g., 3j in ): 157–158°C. The -CF₃ group’s lipophilicity may lower the melting point compared to polar substituents (e.g., -Br in 3m, 106–107°C) but increase it relative to non-fluorinated analogs .

Structural and Spectroscopic Comparisons

NMR Trends :

Mass Spectrometry :

Data Tables

Table 1: Key Properties of Selected Imidazole Derivatives

*Hypothetical data based on structural analogs.

Biological Activity

Methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The structure can be represented as follows:

This compound belongs to the imidazole family, which is widely recognized for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives often fall within a range that indicates potent antibacterial activity.

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 25 |

| This compound | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The trifluoromethyl group in this compound has been associated with enhanced anticancer activity. For example, compounds containing this group have shown synergistic effects when combined with other chemotherapeutic agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways related to cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Modulation of Signaling Pathways : By influencing key signaling pathways such as those involving mTOR or MAPK, this compound can alter cell fate decisions.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates of resistant bacteria. This compound demonstrated significant activity against multidrug-resistant strains .

- Anticancer Research : In another study focused on cancer cell lines, this compound was shown to reduce cell viability by inducing apoptosis through caspase activation .

Q & A

Q. What are the standard synthetic methodologies for methyl 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole-4-carboxylate?

Answer: Synthesis typically involves multi-step routes, such as:

- Precursor condensation : Reaction of trifluoromethyl-substituted amines with ketoesters under acidic or basic conditions to form the dihydroimidazole core .

- Cyclization : Use of reagents like PCl₃ or POCl₃ to facilitate ring closure .

- Esterification : Final carboxylate ester formation via methanol and a coupling agent (e.g., DCC) .

Key considerations : Optimize temperature (60–100°C), solvent polarity (DMF or acetonitrile), and stoichiometry to improve yield (typically 40–70%) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological studies) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

Answer:

- Lipophilicity : The CF₃ group enhances membrane permeability, as shown in logP comparisons with non-fluorinated analogs (ΔlogP ≈ +1.2) .

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds, validated via liver microsome assays .

- Biological Activity : Electron-withdrawing effects modulate binding to enzymes (e.g., cytochrome P450 isoforms), assessed via docking studies .

Methodological approach : Compare analogs with H, Cl, or CH₃ substituents using in vitro assays and computational modeling .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

- Standardize assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity) to minimize variability .

- Control variables : Test under consistent conditions (pH, temperature, cell lines) and include positive controls (e.g., cisplatin for cytotoxicity) .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What experimental design considerations are critical for studying environmental degradation pathways?

Answer:

- Fate studies : Use radiolabeled (¹⁴C) compound to track degradation products in soil/water systems .

- Biotic/abiotic factors : Test under UV light, microbial consortia, and varying pH (4–9) to simulate natural conditions .

- Analytical tools : LC-MS/MS for detecting trace metabolites and QSAR models to predict ecotoxicity .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition assays be addressed?

Answer:

- Replicate experiments : Ensure ≥3 independent replicates and report standard deviations .

- Enzyme source : Compare results across isoforms (e.g., CYP3A4 vs. CYP2D6) to identify selectivity .

- Inhibitor controls : Use ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to validate assay specificity .

Structural Optimization Strategies

Q. What methodologies are effective for optimizing the dihydroimidazole core to enhance target affinity?

Answer:

- Substituent screening : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Ph) at positions 2 and 5 to probe steric effects .

- Scaffold hopping : Replace the dihydroimidazole ring with triazoles or pyrazoles and compare activity .

- Pro-drug approaches : Modify the methyl ester to improve solubility (e.g., hydrolyze to carboxylic acid in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.